Product packaging for (R)-2-Acetamido-2-phenylacetic acid(Cat. No.:CAS No. 14257-84-2; 15962-46-6)

(R)-2-Acetamido-2-phenylacetic acid

Cat. No.: B2790458
CAS No.: 14257-84-2; 15962-46-6
M. Wt: 193.202
InChI Key: VKDFZMMOLPIWQQ-SECBINFHSA-N
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Description

Significance of Enantiomeric Purity and Absolute Configuration in Chemical Research

The biological and chemical properties of chiral molecules are often intrinsically linked to their specific three-dimensional structure. Enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different effects. In pharmaceutical and materials science, one enantiomer may display desired therapeutic activity while the other could be inactive or even detrimental. Therefore, the ability to synthesize and analyze compounds with high enantiomeric purity—a measure of the excess of one enantiomer over the other—is a cornerstone of modern chemical research.

The determination of the absolute configuration, which describes the definitive spatial arrangement of atoms (designated as R or S), is equally crucial. Techniques such as X-ray crystallography, chiral chromatography, and NMR spectroscopy with chiral solvating agents are employed to ascertain the absolute configuration and enantiomeric purity of a sample. nih.govnih.gov For instance, liquid chromatography using a chiral crown ether phase has been effectively used to resolve various phenylglycine derivatives, where the elution order can be correlated with the absolute configuration. nih.gov

Overview of Chiral α-Amino and α-Acetamido Acid Derivatives as Versatile Chiral Scaffolds

Chiral α-amino acids and their N-acetylated (acetamido) counterparts are highly valued as versatile chiral scaffolds in asymmetric synthesis. rsc.org These molecules serve as foundational units for constructing more complex, enantiomerically pure molecules. Their utility stems from the presence of multiple functional groups—the carboxylic acid, the amino or acetamido group, and the α-carbon side chain—which can be selectively modified.

N-acylated α-amino acids are key precursors in a variety of catalytic asymmetric reactions, including Mannich-type reactions, enabling the synthesis of other valuable amino acid derivatives. researchgate.net Furthermore, these scaffolds are instrumental in the development of chiral ligands for transition-metal catalysts and in the synthesis of peptidomimetics and other biologically active compounds. rsc.orgacs.org The N-acetyl group can influence the molecule's reactivity and provides a handle for further chemical transformations.

Research Findings on (R)-2-Acetamido-2-phenylacetic acid

The synthesis of enantiomerically pure this compound, also known as N-Acetyl-D-phenylglycine, is most effectively achieved through the resolution of a racemic mixture. Enzymatic resolution is a prominent method, leveraging the stereospecificity of enzymes to selectively react with one enantiomer in the racemic starting material.

A common strategy involves the enzymatic hydrolysis of racemic N-acetyl-DL-phenylglycine esters. Enzymes such as α-chymotrypsin and subtilisin have been shown to selectively hydrolyze the L-enantiomer of the ester, leaving the D-enantiomer (the precursor to the (R)-acid) unreacted. google.com This allows for the separation of the two enantiomers. For example, the resolution of N-acetyl-DL-phenylglycine methyl ester using a chymotrypsin (B1334515) resin can yield the desired N-acetyl-D-phenylglycine methyl ester with high purity. google.com This ester can then be hydrolyzed to the final this compound.

Below are tables detailing research findings on the enzymatic resolution process and the physical properties of the target compound.

Table 1: Enzymatic Resolution of N-Acetyl-DL-Phenylglycine Esters

EnzymeSubstrateYield of (R)-Ester (%)Specific Optical Rotation of (R)-Ester ([α]D)Reference
Chymotrypsin ResinN-acetyl-DL-phenylglycine methyl ester99.5-156.5° (c=1 in ethanol) google.com
Subtilisin/Anhydride ResinN-acetyl-DL-phenylglycine ethyl ester96.6-151.9° (c=1.56 in ethanol) google.com

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number14257-84-2 sigmaaldrich.com
Molecular FormulaC10H11NO3 lookchem.com
Molecular Weight193.20 g/mol lookchem.com
AppearanceWhite to off-white powder or crystals sigmaaldrich.com
Boiling Point439.2 °C at 760 mmHg lookchem.com
Melting Point of N-acetyl-L-phenylglycine193-196 °C google.com
Specific Optical Rotation of N-acetyl-L-phenylglycine+188.5° (c=1 in ethanol) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B2790458 (R)-2-Acetamido-2-phenylacetic acid CAS No. 14257-84-2; 15962-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFZMMOLPIWQQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications in Organic Synthesis and Chiral Chemistry

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

The enantiomerically pure nature of (R)-2-Acetamido-2-phenylacetic acid makes it an important starting material or intermediate for the synthesis of other complex chiral molecules. researchgate.net Its defined stereocenter provides a foundation for building intricate three-dimensional structures with high stereochemical control.

Integration into Routes for Fine Chemical Synthesis

This compound serves as a crucial component in the synthesis of various fine chemicals. d-nb.info Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the pharmaceutical, and agrochemical industries. The incorporation of this chiral acid into synthetic routes allows for the creation of high-value products with specific stereochemical configurations. For instance, derivatives of phenylacetic acid are utilized in the production of pharmaceuticals, highlighting the industrial relevance of this class of compounds. google.com The ability to shorten synthetic routes to active pharmaceutical ingredients is a key advantage of using such chiral building blocks. acs.org

Precursor for Peptidomimetic Structures and Oligomers

Peptidomimetics are compounds that mimic the structure and function of peptides. They are of great interest in drug discovery as they often exhibit improved stability and bioavailability compared to their natural peptide counterparts. This compound can be used as a precursor for the synthesis of peptidomimetic structures and oligomers. google.com N-substituted glycine (B1666218) oligomers, also known as peptoids, are a class of peptide mimics that can be readily synthesized and modified. researchgate.netmdpi.com The modular design of peptoids allows for the incorporation of a wide variety of structural elements, and the use of chiral precursors like this compound can introduce specific stereochemistry into the oligomer chain. mdpi.com

Utility as Chiral Derivatizing Agents in Analytical Methodologies

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be distinguished by various analytical techniques, allowing for the determination of the enantiomeric purity of the original mixture. wikipedia.orglibretexts.org

Determination of Enantiomeric Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation, and in combination with chiral derivatizing agents, it can be used to determine the enantiomeric excess (e.e.) of a sample. libretexts.org When a chiral compound is derivatized with an enantiomerically pure agent like this compound, the resulting diastereomers will exhibit distinct signals in the NMR spectrum. libretexts.orgunits.it The integration of these signals allows for the quantification of each diastereomer and, consequently, the determination of the enantiomeric purity of the original analyte. rsc.org This method is widely used for the analysis of chiral alcohols and amines. units.it While other reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are well-known for this purpose, the development of new and efficient CDAs remains an active area of research. wikipedia.orgacs.org

Facilitation of Chiral Analysis in Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic techniques are widely used for the separation of enantiomers. wvu.eduresearchgate.netdokumen.pub In some cases, direct separation on a chiral stationary phase is not feasible or efficient. In such situations, derivatization with a chiral agent can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. wvu.eduresearchgate.net This "indirect" method of chiral separation is a valuable tool in analytical chemistry. researchgate.net The choice of the derivatizing agent is crucial for achieving good separation and detection.

Exploration in the Design and Synthesis of Chiral Ligands and Catalysts

Chiral ligands play a pivotal role in asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce a large quantity of an enantiomerically enriched product. researchgate.netnih.gov The design and synthesis of new chiral ligands is a key area of research in organic chemistry. sfu.ca Amino acids and their derivatives are attractive candidates for chiral ligand synthesis due to their ready availability in enantiomerically pure form. researchgate.net this compound, with its defined stereocenter and functional groups, can serve as a scaffold for the construction of novel chiral ligands. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, and carbon-carbon bond-forming reactions. researchgate.net

Studies on Self-Assembly and Intermolecular Interactions in Phenylalanine-Based Systems

The self-assembly of phenylalanine and its derivatives is a cornerstone of research in biomaterials and nanotechnology, driven by the amino acid's capacity to form highly ordered nanostructures. mdpi.com Phenylalanine's inherent aromaticity and ability to participate in specific non-covalent interactions are central to this phenomenon. The process is primarily governed by a combination of hydrogen bonding between the peptide backbones and π–π stacking interactions among the phenyl rings. mdpi.comresearchgate.net These interactions guide the spontaneous organization of monomers into larger, functional architectures such as fibrils, nanotubes, and spherical assemblies. nih.govrsc.org

Modifications to the basic phenylalanine structure, particularly at the N- and C-termini, can profoundly influence the pathways of self-assembly and the resulting morphologies. acs.org N-acetylation, as seen in this compound, is a critical modification that alters the hydrogen bonding potential and steric profile of the molecule, leading to distinct intermolecular interaction patterns compared to uncapped peptides.

Research into analogs provides significant insight into how subtle structural changes affect macroscopic self-assembly. A comparative study using IR action spectroscopy on the dimeric forms of diphenylalanine (FF) and a close analog, 2-(2-amino-2-phenylacetamido)-2-phenylacetic acid (PhgPhg), revealed significant differences. mdpi.com The PhgPhg dimer is characterized by a highly symmetric, anti-parallel structure stabilized by two strong intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and the peptide's carbonyl oxygen (C=O···OH). mdpi.com In this configuration, the aromatic rings are oriented away from the core of the dimer. This contrasts with the self-assembly of FF, which typically forms nanotubes, whereas PhgPhg assembles into spherical nanostructures. mdpi.com

Table 1: Morphological Outcomes of Self-Assembly in Phenylalanine Analogs

CompoundKey Intermolecular InteractionsResulting NanostructureReference
Diphenylalanine (FF)Hydrogen bonding, π–π stackingNanotubes, Hydrogels nih.govmdpi.com
2-(2-amino-2-phenylacetamido)-2-phenylacetic acid (PhgPhg)Symmetric C=O···OH hydrogen bondsSpherical nanometric assemblies mdpi.com
Fmoc-Tetraphenylalanine (Fmoc-FFFF)Parallel β-sheet, π–π stacking (Fmoc-Fmoc and Phe-Phe)Structures distinct from FF and FFFF mdpi.com

Computational studies further illuminate the thermodynamics of these intermolecular interactions. Density Functional Theory (DFT) calculations on N-Acetyl-Phenylalaninylamide (NAPA), another N-acetylated analog, have quantified the energetics of hydration. scirp.org The study shows that the sequential addition of water molecules, forming intermolecular hydrogen bonds with the peptide backbone, progressively stabilizes the complex. The formation of the first and second hydration shells ([NAPA-A(H₂O)₁] and [NAPA-A(H₂O)₂]) are predicted to be barrierless reactions, with the di-hydrated complex showing the most favorable thermodynamics due to a compact structure where water molecules bridge key sites on the peptide backbone. scirp.org

Table 2: Calculated Thermodynamic Parameters for the Hydration of N-Acetyl-Phenylalaninylamide (NAPA) at 298.15 K

ReactionReaction Energy (ΔEᵣ) (kcal/mol)Enthalpy of Reaction (ΔHᵣ) (kcal/mol)Gibbs Free Energy of Reaction (ΔGᵣ) (kcal/mol)
NAPA-A + H₂O → [NAPA-A(H₂O)₁]-10.70-9.81-0.08
NAPA-A + 2H₂O → [NAPA-A(H₂O)₂]-22.03-20.47-2.29
NAPA-A + 3H₂O → [NAPA-A(H₂O)₃]-29.21-27.42-1.25
NAPA-A + 4H₂O → [NAPA-A(H₂O)₄]-38.64-36.43-1.40

Data sourced from a computational study using the wB97XD/cc-pVTZ level of theory. scirp.org

Intermolecular interactions are also fundamental to chiral recognition. The N-acetyl derivative of phenylglycine, a close structural relative of this compound, has been studied for its interaction with a C₂-symmetrical bis-thiourea chiral solvating agent (CSA). acs.org NMR spectroscopy revealed that the CSA forms diastereomeric complexes with the enantiomers of the N-acetyl amino acid derivative. The differing stability and geometry of these complexes, arising from distinct intermolecular hydrogen bonding and other non-covalent interactions, result in measurable chemical shift nonequivalence (Δδ) for the substrate's protons, demonstrating a clear mechanism of chiral discrimination at the molecular level. acs.org The N-H, Cα-H, and acetyl protons all showed significant nonequivalence, indicating their proximity to the chiral environment created by the sensor. acs.org

Table 3: Chemical Shift Nonequivalence (Δδ) for N-Acetyl Phenylglycine Derivative with a Chiral Sensor

ProtonChemical Shift Nonequivalence (Δδ in ppm)
NH0.130
CH0.106
Acetyl (CH₃)0.013

Data reflects the difference in chemical shifts between enantiomers in the presence of the TFTDA chiral solvating agent. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (R)-2-Acetamido-2-phenylacetic acid, offering detailed insights into its atomic connectivity and spatial arrangement.

High-Field ¹H NMR and ¹³C NMR for Chemical Shift and Coupling Analysis

High-field ¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The chemical shifts and coupling constants observed in the spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectra, the protons of the phenyl group typically appear as a multiplet in the aromatic region. The methine proton (α-proton) adjacent to the phenyl and carboxylic acid groups shows a characteristic chemical shift, and its coupling to the amide proton can provide conformational information. The methyl protons of the acetamido group appear as a singlet. semanticscholar.orgwiley-vch.de

¹³C NMR spectra complement the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbons of the carboxylic acid and amide groups resonate at distinct downfield shifts. The carbons of the phenyl ring and the α-carbon also have characteristic chemical shifts that are sensitive to their electronic environment. semanticscholar.orgwiley-vch.debmrb.io

Table 1: Representative NMR Data for Phenylacetic Acid Derivatives

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Solvent
N-(4-acetamidophenylsulfonyl)-2-phenylacetamide12.2 (s, 1H), 10.3 (s, 1H), 7.77 (d, 2H), 7.70 (d, 2H), 7.24-7.15 (m, 3H), 7.09 (m, 2H), 3.48 (s, 2H), 2.04 (s, 3H)169.2, 169.0, 143.8, 133.9, 132.4, 129.2, 128.8, 128.2, 126.7, 118.2, 41.9, 24.1[D6]DMSO
Phenylacetic acid7.367 (m, 5H), 3.522 (s, 2H)183.8, 140.0, 131.9, 131.4, 129.2, 47.2D₂O

Note: Data is for related structures and serves as a general reference. Actual chemical shifts for this compound may vary.

Advanced NMR Techniques for Conformational Analysis and Stereochemical Assignment

To unravel the three-dimensional structure and preferred conformations of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons, providing crucial distance constraints that help to define the molecule's spatial arrangement. ipb.pt For instance, NOE correlations can establish the relative orientation of the phenyl group, the acetamido group, and the carboxylic acid moiety. ipb.ptird.fr Such analyses are vital for determining the populations of different rotational isomers (rotamers) in solution. copernicus.orgrsc.org The stereochemistry of the chiral center can be unequivocally confirmed through these advanced NMR methods. ipb.pt

¹⁹F NMR for Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy offers a powerful tool for probing the local electronic environment. ed.ac.uknih.gov The ¹⁹F nucleus is highly sensitive to its surroundings, and its chemical shift provides a sensitive reporter on conformational changes or intermolecular interactions. nih.govbeilstein-journals.org The introduction of a fluorine atom, often in the form of a trifluoromethyl group, into the phenyl ring or the acetamido moiety allows for detailed studies of protein-ligand interactions and conformational dynamics, as the ¹⁹F NMR signal is typically free from background interference in biological systems. ed.ac.ukbeilstein-journals.orgacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers profound insights into the nature of hydrogen bonding. uni-siegen.de

Detailed Vibrational Analysis for Structural Confirmation and Functional Group Identification

The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its various functional groups. uni-siegen.denist.gov Key vibrational modes include:

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponds to the amide N-H stretching vibration. jchemrev.com

C=O stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch usually appears around 1700-1760 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1630-1680 cm⁻¹. mdpi.comlibretexts.org

C-H stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. libretexts.org

Amide II band: This band, arising from N-H bending and C-N stretching, is typically located around 1510-1570 cm⁻¹. mdpi.com

A detailed analysis of these vibrational frequencies, often aided by computational simulations, allows for the unambiguous confirmation of the compound's structure. nepjol.info

Table 2: Characteristic Infrared Absorption Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1700-1760Strong
AmideN-H Stretch3200-3400Moderate
AmideC=O Stretch (Amide I)1630-1680Strong
AmideN-H Bend (Amide II)1510-1570Moderate
Aromatic RingC-H Stretch>3000Variable
AlkylC-H Stretch<3000Variable

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Patterns

Vibrational spectroscopy is particularly adept at probing the intricate network of hydrogen bonds within and between molecules of this compound. The positions and shapes of the O-H and N-H stretching bands are highly sensitive to their involvement in hydrogen bonding. jchemrev.com The formation of strong hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of these stretching bands. jchemrev.com

By analyzing the spectra in different solvents or at varying concentrations, it is possible to distinguish between intramolecular hydrogen bonds (e.g., between the amide and carboxylic acid groups) and intermolecular hydrogen bonds that lead to the formation of dimers or larger aggregates. mdpi.comnih.gov Studies on similar molecules have shown that the formation of dimers through hydrogen bonding of the carboxylic acid moieties is a common feature. researchgate.net Raman spectroscopy, which is particularly sensitive to vibrations of non-polar bonds, can provide complementary information on the molecular framework and low-frequency modes related to intermolecular interactions. spectroscopyonline.com

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and molecular formula of a compound. researchgate.net This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different chemical formulas. Modern analytical strategies heavily rely on HRMS for the identification and characterization of novel or unknown substances. researchgate.net The high mass resolution and accuracy of HRMS allow for confident assignment of molecular formulas, a fundamental step in structural elucidation. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as amino acids and their derivatives, directly from solution. nih.gov ESI typically generates even-electron ions, such as protonated molecules [M+H]⁺, which have low internal energy, often resulting in minimal fragmentation in a single-stage MS experiment. nih.gov This allows for the clear determination of the molecular weight of the analyte.

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. nih.gov In ESI-MS/MS, the precursor ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.gov The fragmentation of even-electron ions in ESI-MS/MS often follows predictable pathways, providing valuable insights into the compound's structure. nih.gov ESI-MS has been successfully used to analyze various compounds, including phenylacetic acid derivatives, from reaction mixtures and biological matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. scispace.com Due to the polar nature and low volatility of amino acids and their derivatives like this compound, derivatization is typically required prior to GC-MS analysis. sigmaaldrich.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com

Common derivatization strategies include silylation, which replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com The resulting derivatives can then be effectively separated by gas chromatography and identified based on their mass spectra. sigmaaldrich.com The mass spectra of these derivatives often exhibit characteristic fragmentation patterns that aid in their identification. scispace.comsigmaaldrich.com For example, N-acetylated derivatives of related compounds have been analyzed by GC-MS, with characteristic fragments being observed. scispace.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

Derivatization ReagentAbbreviationDerivative FormedKey Characteristics
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms stable derivatives that are less moisture-sensitive. sigmaaldrich.com
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAtrimethylsilyl (TMS)A common silylation reagent. sigmaaldrich.com
Trifluoroacetic anhydrideTFAATrifluoroacetylHalogenated acyl derivatives can enhance electron capture detection. scispace.com
Pentafluoropropionic anhydridePFPAPentafluoropropionylUsed to create perfluoroacylated derivatives for GC-MS analysis. scispace.com

X-ray Crystallography for Solid-State Structural Insights

The process involves irradiating a single crystal of the compound with monochromatic X-rays. carleton.edu The interaction of the X-rays with the crystal lattice produces a unique diffraction pattern, which is dependent on the internal arrangement of atoms. carleton.edu By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule can be constructed.

Table 3: Crystallographic Data for a Structurally Related Compound (2-Phenyl-N-(pyrazin-2-yl)acetamide)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP 21/c researchgate.net
a (Å)8.1614(10) researchgate.net
b (Å)14.9430(13) researchgate.net
c (Å)9.3877(9) researchgate.net
β (°)103.653(12) researchgate.net
Z (molecules per unit cell)4 researchgate.net

This data is for a related compound and serves to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

Analysis of Crystal Packing and Intermolecular Interaction Networks

The three-dimensional architecture of this compound in the solid state is defined by a network of intermolecular interactions. These non-covalent forces dictate the crystal packing and influence the macroscopic properties of the compound. Analysis of the crystal structure reveals the presence of various hydrogen bonds and other interactions that create a stable, ordered arrangement.

The primary intermolecular interactions are hydrogen bonds. For instance, in related acetamide (B32628) structures, N-H···O and C-H···O hydrogen bonds are common, linking molecules into larger assemblies. researchgate.net In some cases, these interactions can form specific supramolecular motifs, such as R22(8) and R22(10) rings, which are established through C-H···O hydrogen bonds. researchgate.net The presence of both a hydrogen bond donor (the amide N-H) and acceptors (the carbonyl and carboxylic acid oxygens) in this compound allows for the formation of a robust hydrogen-bonding network.

The specific arrangement of molecules and their intermolecular interactions define the polymorphic form of the solid. Polymorphism is the ability of a compound to exist in more than one crystal structure, with each form having distinct physical properties like melting point and solubility. google.com The study of these different crystalline forms is crucial in pharmaceutical development.

Table 1: Key Intermolecular Interactions in Acetamide-Containing Crystal Structures

Interaction TypeDescriptionPotential Role in this compound
N-H···O Hydrogen Bond A strong hydrogen bond between the amide hydrogen and a carbonyl or carboxyl oxygen of a neighboring molecule.Primary interaction driving the formation of chains or sheets within the crystal lattice.
C-H···O Hydrogen Bond A weaker hydrogen bond involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor.Contributes to the formation of supramolecular ring motifs and overall crystal stability. researchgate.net
C-H···π Interaction An interaction between a C-H bond and the electron cloud of the phenyl ring.Helps to stabilize the packing of the aromatic rings. researchgate.net
π···π Stacking An attractive, noncovalent interaction between aromatic rings.Influences the orientation and stacking of the phenyl groups in the crystal. researchgate.net

Advanced Chromatographic Analysis for Purity, Identity, and Enantiomeric Excess Beyond Basic Metrics

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Preparative Separation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of enantiomers. wvu.edu For this compound, chiral HPLC methods are crucial for determining its enantiomeric purity and for isolating it from its (S)-enantiomer. researchgate.net This is particularly important as regulatory bodies often require that only the active enantiomer of a chiral drug be marketed. wvu.eduresearchgate.net

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used due to their versatility and high loading capacity, making them suitable for both analytical and preparative scale separations. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving optimal separation. nih.gov

For preparative separations, the goal is to isolate larger quantities of the desired enantiomer with high purity. researchgate.net The scalability of HPLC methods allows for a smooth transition from analytical to preparative scale. researchgate.net In preparative chromatography, factors such as sample loading and mobile phase composition are optimized to maximize throughput and yield while maintaining high enantiomeric excess. researchgate.netnih.gov

Table 2: Representative Chiral HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column Type Chiral Stationary Phase (e.g., polysaccharide-based)Chiral Stationary Phase (e.g., polysaccharide-based)
Column Dimensions Smaller internal diameter and lengthLarger internal diameter and length
Particle Size Smaller (e.g., 3-5 µm)Larger (e.g., 10-20 µm)
Flow Rate Lower (e.g., 0.5-2 mL/min)Higher (e.g., >10 mL/min) nih.gov
Sample Load Micrograms to low milligramsMilligrams to grams researchgate.net
Objective Quantify enantiomeric excess and purityIsolate pure enantiomers

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. 182.160.97 In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orggoogle.comrsc.org

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). 182.160.97 The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For acidic compounds like this compound, a mobile phase containing a small amount of a polar solvent like ethyl acetate (B1210297) in a nonpolar solvent like hexane (B92381) is often used. rsc.org The spots on the TLC plate are visualized under UV light or by staining with a suitable reagent. 182.160.97 While TLC is primarily a qualitative technique, it can provide semi-quantitative information about the purity of a sample.

Table 3: Typical TLC System for Phenylacetic Acid Derivatives

ComponentFunctionExample
Stationary Phase Adsorbent on which the separation occurs.Silica gel 60 F254 rsc.org
Mobile Phase Solvent system that moves up the plate by capillary action.n-hexane-Ethyl Acetate mixture rsc.org
Detection Method Method to visualize the separated spots.UV light (254 nm) or chemical staining.

Optical Rotatory Dispersion (ORD) and Polarimetry for Enantiomeric Characterization

Optical rotation is a fundamental property of chiral molecules that is used to characterize enantiomers. A polarimeter is an instrument that measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a pure enantiomer under specific conditions of temperature, wavelength, solvent, and concentration. libretexts.org

For this compound, the "R" designation indicates its absolute configuration, which is related to the direction it rotates plane-polarized light. However, the sign of rotation (+ or -) must be determined experimentally.

Optical Rotatory Dispersion (ORD) is a related technique that measures the change in optical rotation as a function of the wavelength of light. nih.gov An ORD spectrum provides more detailed information than a single specific rotation measurement and can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum to that of known compounds or to theoretical calculations. The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the stereochemistry of the molecule.

Table 4: Principles of Polarimetry and ORD

TechniquePrincipleInformation Obtained
Polarimetry Measures the rotation of plane-polarized light at a single wavelength (usually the sodium D-line, 589 nm). libretexts.orgSpecific rotation ([α]), which can be used to determine enantiomeric excess.
Optical Rotatory Dispersion (ORD) Measures the optical rotation as a function of wavelength. nih.govAn ORD spectrum, which provides more detailed structural information and can be used to determine absolute configuration.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structure and dynamic behavior of molecules like (R)-2-Acetamido-2-phenylacetic acid. These methods help in identifying the most stable conformations and understanding how the molecule moves and interacts with its environment over time.

Systematic exploration of the conformational space, often combined with MD simulations in various environments such as water, reveals consistent conformational preferences. nih.gov For arylacetamides, these studies can identify "lead" conformers for further investigation, such as in molecular docking studies. nih.gov The solvent can significantly influence the stability of different conformations, and therefore, simulations are often performed in the gas phase, with implicit solvent models, or with explicit solvent molecules to capture these effects accurately. peerj.com Replica exchange molecular dynamics (REMD) is an advanced technique that can efficiently sample the conformational states of a molecule. peerj.com

For similar molecules like phenylacetic acid and its derivatives, theoretical calculations have shown that non-planar forms are often the lowest energy structures. researchgate.net The stability of these conformations is often governed by hyperconjugative effects. researchgate.net MD simulations can also be used to refine the binding modes of ligands to receptors, providing a more detailed understanding of the interactions at the atomic level. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting a wide range of molecular properties with high accuracy. These methods are based on the principles of quantum mechanics and provide detailed electronic structure information.

DFT methods, such as those using the B3LYP functional, are widely employed to optimize molecular geometries and calculate various parameters. acs.org These calculations are crucial for understanding the stability of different tautomeric forms and the influence of solvents on this stability. For many organic molecules, quantum chemical calculations provide data on optimized 3D geometries, enthalpies, Gibbs free energy, and vibrational frequencies. nrel.gov

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. DFT calculations, for instance, can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. acs.org

The calculated vibrational frequencies are often scaled to correct for approximations in the theoretical model and anharmonicity. acs.org This allows for a more accurate assignment of the bands observed in experimental spectra. acs.org For example, the vibrational spectra of related amide-containing molecules have been successfully analyzed using DFT calculations, providing detailed assignments of the various vibrational modes. biointerfaceresearch.comresearchgate.net

Below is a table showcasing typical vibrational frequencies for key functional groups in molecules similar to this compound, as predicted by DFT calculations.

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
C=O (Amide)Stretching1680 - 1715
N-H (Amide)Stretching~3400
C-N (Amide)Stretching~1010
O-H (Carboxylic Acid)Stretching~3580 (free), lower when H-bonded
C=O (Carboxylic Acid)Stretching~1750
Aromatic C-HStretching3000 - 3120

Note: These are typical ranges and the exact values for this compound would require specific calculations.

Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. This allows for a detailed understanding of the reaction pathways at a molecular level.

For instance, DFT calculations can be used to map the potential energy surface of a reaction, revealing the energy barriers associated with different steps. acs.org This is crucial for understanding the kinetics and thermodynamics of synthetic pathways. acs.org The study of reaction mechanisms can include the formation of intermediates like ruthenacycles in transition metal-catalyzed reactions or the elucidation of stereodirecting participation in glycosylation reactions. nih.govnih.gov Computational analysis has been used to understand the borylation of phenylacetic acid derivatives, showing an activation barrier of 24.2 kcal/mol for the process. acs.org

Analysis of Energy Profiles and Stereoselective Pathways

By calculating the energies of reactants, intermediates, transition states, and products, computational methods can provide a complete energy profile for a reaction. This is particularly important for understanding stereoselectivity, where small differences in transition state energies can lead to a significant preference for one stereoisomer over another.

For example, in enantioselective reactions, computational models can help explain the origin of stereoselectivity by comparing the energies of the diastereomeric transition states. nsf.gov The energy difference between these transition states determines the enantiomeric excess of the product. nsf.gov DFT has been employed to rationalize the high enantioselectivities observed in certain palladium-catalyzed reactions by showing how a chiral ligand creates a well-defined and rigid pocket in the transition state. nih.gov

Calculation of Theoretical Specific Rotations for Absolute Configuration Assignment

A powerful application of quantum chemical calculations is the prediction of chiroptical properties, such as specific rotation. By comparing the calculated specific rotation of a molecule with the experimentally measured value, the absolute configuration of a chiral center can be determined.

This method has been successfully applied to assign the absolute configuration of various chiral molecules. researchgate.net The calculations are typically performed using methods like DFT (e.g., B3LYP) with an appropriate basis set and solvent model. researchgate.net This approach provides a non-destructive alternative to methods like X-ray crystallography for determining absolute stereochemistry. nsf.gov

Structure-Reactivity and Structure-Selectivity Relationship Studies

Structure-reactivity and structure-selectivity relationship studies aim to understand how the molecular structure influences the chemical reactivity and selectivity of a compound. Computational methods are invaluable in these studies, providing insights that can guide the design of new molecules with desired properties.

These studies can involve analyzing how different substituents on a molecule affect its reactivity. For example, computational analysis has been used to understand how substituents at the α-position of phenyl acetamide (B32628) influence the reactivity towards borylation. acs.org Structure-activity relationship (SAR) studies often involve making gradual changes to a molecule's structure and observing the effect on its biological activity or chemical reactivity. d-nb.info These investigations help in identifying the key structural features responsible for a particular property. d-nb.info

Q & A

Q. What are the standard synthetic routes for (R)-2-Acetamido-2-phenylacetic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric synthesis. For kinetic resolution, enzymatic methods using lipases (e.g., lipase AS 'Amano') are effective. A reported procedure involves reacting racemic 2-acetamido-2-phenylacetic acid with the enzyme in a pH 6.5 phosphate buffer at 35°C for 24 hours, achieving high enantiomeric excess (ee) via HPLC analysis . Chemical routes may employ chiral auxiliaries or enantioselective catalysts, with purification by recrystallization or chromatography. Enantiomeric purity is validated using chiral HPLC or polarimetry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for the acetamido group (~2.0 ppm for CH3_3) and phenyl protons (7.2–7.4 ppm).
  • HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry quantifies purity and identifies degradation products. Chiral columns (e.g., Chiralpak®) resolve enantiomers.
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the carboxylic acid) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity). Monitor degradation via:
  • HPLC : Track changes in peak area and new impurity peaks.
  • Karl Fischer titration : Quantify moisture uptake.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds. Store at 2–8°C in airtight, light-resistant containers to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., cyclohexyl vs. phenyl substituents) or assay variability. To address this:
  • Perform comparative bioassays under standardized conditions (e.g., antioxidant activity via DPPH radical scavenging).
  • Use molecular docking to analyze binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
  • Validate findings with orthogonal assays (e.g., ELISA for cytokine inhibition alongside in vitro cell models) .

Q. What computational strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Leverage AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes. Prioritize one-step reactions using chiral catalysts (e.g., Rhodium-BINAP complexes). Validate predictions with DFT calculations to assess transition-state energetics and enantioselectivity. Experimental validation via kinetic studies and ee measurements is critical .

Q. How should researchers design experiments to analyze metabolic pathways involving this compound?

  • Methodological Answer :
  • Isotopic labeling : Use 14^{14}C-labeled compound in in vitro hepatocyte models to track metabolites via LC-MS/MS.
  • Enzyme inhibition assays : Identify metabolizing enzymes (e.g., cytochrome P450 isoforms) using selective inhibitors.
  • Metabolite profiling : Compare urinary/fecal excretion profiles in animal models using UPLC-QTOF-MS .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating synthetic yield and purity data?

  • Methodological Answer :
  • ANOVA : Compare yields across reaction conditions (e.g., temperature, catalyst loading).
  • Principal Component Analysis (PCA) : Identify variables influencing enantiomeric purity.
  • Limit of Detection (LOD)/Quantification (LOQ) : Calculate via calibration curves for HPLC/GC methods to ensure sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.